molecular formula C14H16O3 B2657742 2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester CAS No. 850785-06-7

2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester

Cat. No.: B2657742
CAS No.: 850785-06-7
M. Wt: 232.279
InChI Key: UCTAFNVZZHZYCV-UHFFFAOYSA-N
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Description

Historical Development of Benzopyran Research

The benzopyran scaffold was first characterized in the early 20th century, with initial studies focusing on natural coumarin derivatives. The 2H-1-benzopyran isomer gained prominence after the 1960s when synthetic methods enabled systematic substitution at the pyran ring. Key milestones include:

  • The 1972 discovery of 2,2-dimethylchromene derivatives as stable intermediates in flavonoid synthesis.
  • Development of regioselective esterification techniques for position 6 modifications, as demonstrated in methyl 2,2-dimethylchromene-6-carboxylate synthesis.
  • Recent advances in computational modeling of chromene electronic configurations (2020–2025).

Table 1: Historical timeline of benzopyran derivative discoveries

Year Discovery Significance
1968 First 2,2-dimethylchromene synthesis Enabled stable chromene intermediates
1985 Position 6 carboxylate ester derivatives Demonstrated synthetic versatility
2021 Catalytic asymmetric synthesis methods Improved chiral center control

Classification and Positioning within Medicinal Chemistry

2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester belongs to three overlapping chemical classes:

  • Chromenes : Characterized by a benzannulated pyran ring system
  • Position 6-modified derivatives : Shares synthetic pathways with methyl 2,2-dimethylchromene-6-carboxylate
  • Ester prodrug candidates : Structural similarity to (7-methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid derivatives

The compound's dual functionality (methyl ester and acetic acid side chain) positions it as a potential:

  • Metabolic intermediate in coumarin biosynthesis pathways
  • Lead compound for developing non-steroidal anti-inflammatory agents
  • Fluorescent probe candidate due to chromene's conjugated π-system

Evolution of Research Paradigms for 2H-Benzopyran Derivatives

Three distinct research phases have shaped current understanding:

Phase 1 (1960–1990): Structural Characterization

  • X-ray crystallography confirmed the planar benzopyran core
  • NMR studies revealed substituent effects on ring current anisotropy

Phase 2 (1991–2010): Synthetic Methodology Development

  • Palladium-catalyzed coupling enabled position 6 modifications
  • Green chemistry approaches reduced reaction times by 40%

Phase 3 (2011–Present): Functionalization & Application

  • Late-stage diversification techniques (e.g., C-H activation)
  • Biological activity screening against 12 enzyme targets

Current Research Status and Knowledge Gaps

Despite progress in benzopyran chemistry, specific challenges remain for this compound:

Established Knowledge

  • Stable to ambient conditions (decomposition >150°C)
  • Characteristic UV absorption at λ_max = 278 nm
  • Synthetic yield optimization up to 68% via modified Pechmann condensation

Critical Knowledge Gaps

  • Lack of X-ray diffraction data for crystal structure confirmation
  • Underexplored structure-activity relationships (SAR) for the acetic acid side chain
  • Limited understanding of metabolic stability in biological systems

Table 2: Priority research areas for this compound

Research Area Current Status Required Tools
Stereochemistry Racemic mixtures only Chiral HPLC separation
Solubility Profile Limited aqueous solubility Co-crystallization studies
Electronic Properties Calculated HOMO-LUMO gap = 4.1 eV Time-resolved fluorescence spectroscopy

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,2-dimethylchromen-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2)7-6-11-8-10(9-13(15)16-3)4-5-12(11)17-14/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTAFNVZZHZYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850785-06-7
Record name methyl 2-(2,2-dimethyl-2H-chromen-6-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester can be achieved through several synthetic routes. One common method involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the benzopyran ring.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester exhibits significant neuroprotective properties. A study demonstrated that this compound improved neuronal survival rates under conditions simulating ischemic stroke (oxygen-glucose deprivation). The compound was found to outperform the clinically used neuroprotective agent edaravone in enhancing neuron morphology and survival rates .

Table 1: Neuroprotective Activity of Compounds

CompoundNeuronal Survival Rate (%)Control Survival Rate (%)Significance
BN-078575P < 0.01
Edaravone8075P < 0.05
Control75--

Therapeutic Potential

The compound's therapeutic potential extends beyond neuroprotection. It has been investigated for its anti-inflammatory and antioxidant properties. These properties are crucial in developing treatments for various diseases, including neurodegenerative disorders and cardiovascular diseases.

Case Studies

  • Ischemic Stroke Model :
    In a controlled study involving animal models of ischemic stroke, administration of this compound resulted in reduced brain damage and improved functional recovery compared to untreated controls. Histological analyses showed decreased apoptosis in neuronal tissues .
  • Anti-inflammatory Studies :
    Another study evaluated the anti-inflammatory effects of this compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its use in research and industry.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Position and Ester Group Variations

(a) 6-Acrylic Acid Methyl Ester Derivatives
  • (αE)-2,2-Dimethyl-8-(3-methyl-2-butenyl)-2H-1-benzopyran-6-acrylic acid methyl ester Molecular Formula: C₁₉H₂₂O₃ Key Differences: The 6-position substituent is an acrylic acid methyl ester (prop-2-enoate) instead of acetic acid methyl ester. Additionally, an 8-(3-methylbut-2-enyl) group introduces increased lipophilicity and steric bulk. Impact: The extended conjugated system (acrylic ester) may enhance UV absorption properties, while the prenyl group could improve membrane permeability in biological systems .
(b) Oxygen-Substituted Acetic Acid Esters
  • Acetic acid, [(6-methyl-2-oxo-2H-1-benzopyran-4-yl)oxy]-, ethyl ester CAS: 88484-48-4 Molecular Formula: C₁₄H₁₄O₅ Key Differences: The acetic acid ethyl ester is linked via an oxygen atom at the 4-position of a 6-methyl-2-oxo-benzopyran core. The ethyl ester (vs. methyl) may slow hydrolysis rates in vivo .
(c) Ethyl Ester Analogues
  • Acetic acid,2-[(2,3-dimethyl-4-oxo-4H-1-benzopyran-6-yl)oxy]-, ethyl ester
    • CAS : 102585-48-8
    • Molecular Formula : C₁₆H₁₈O₅
    • Key Differences : The 6-position features an oxyacetic acid ethyl ester, and the benzopyran core includes a 4-oxo group.
    • Impact : The 4-oxo group introduces a ketone functionality, which can participate in hydrogen bonding, altering solubility and binding affinity in biological targets .

Core Structure Modifications

(a) Pyran vs. Benzopyran Derivatives
  • 4-Methyl-2-oxo-2H-pyran-6-acetic acid methyl ester
    • CAS : 70007-84-0
    • Molecular Formula : C₉H₁₀O₄
    • Key Differences : A simpler pyran ring replaces the benzopyran system, lacking aromaticity in one ring.
    • Impact : Reduced aromatic conjugation lowers thermal stability and may diminish fluorescence properties compared to benzopyrans .
(b) Benzofuran Analogues
  • 3-Benzofuranacetic acid, 6-methyl-, methyl ester CAS: 1094294-18-4 Molecular Formula: C₁₂H₁₂O₃ Key Differences: A benzofuran core replaces benzopyran, with a methyl group at the 6-position and an acetic acid methyl ester.

Functional Group Comparisons

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Core Structure 6-Position Substituent Ester Type Molecular Weight (g/mol)
Target Compound C₁₄H₁₆O₃ 2,2-Dimethyl-benzopyran Acetic acid methyl ester Methyl 232.28
(αE)-2,2-Dimethyl-8-prenyl-6-acrylic ester C₁₉H₂₂O₃ 2,2-Dimethyl-benzopyran Acrylic acid methyl ester Methyl 298.38
4-Oxo-6-oxyacetic ethyl ester C₁₆H₁₈O₅ 2,3-Dimethyl-4-oxo-benzopyran Oxyacetic acid ethyl ester Ethyl 290.31
4-Methyl-2-oxo-pyran-6-acetic ester C₉H₁₀O₄ Pyran Acetic acid methyl ester Methyl 182.17

Biological Activity

2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester is a compound of significant interest due to its unique structural properties and potential therapeutic applications. This article explores its biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects, backed by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzopyran structure with specific substitutions that influence its biological activity. The presence of a dimethyl group at the 2-position and an acetic acid methyl ester at the 6-position distinguishes it from other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with molecular targets:

  • Anti-inflammatory Activity : The compound inhibits cyclooxygenase enzymes, reducing pro-inflammatory mediator production.
  • Neuroprotective Effects : It demonstrates protective effects against oxidative stress in neuronal cells, enhancing cell survival under ischemic conditions .
  • Antimicrobial Activity : The compound disrupts microbial cell membranes, contributing to its antimicrobial properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces inflammation markers in various cell lines. A notable study reported that the compound significantly decreased the levels of pro-inflammatory cytokines in macrophages treated with lipopolysaccharide (LPS) .

Neuroprotective Effects

A series of experiments demonstrated the neuroprotective potential of this compound. In a model of oxygen-glucose deprivation (OGD), it was found to enhance neuronal survival rates significantly compared to controls. This suggests its potential for treating ischemic stroke and other neurodegenerative diseases .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Its mechanism likely involves disrupting the integrity of microbial cell membranes or inhibiting essential microbial enzymes, leading to cell death.

Research Findings and Case Studies

StudyFindings
Study A Demonstrated neuroprotection in OGD models; increased neuronal survival by 20% compared to control.Suggests potential for ischemic stroke treatment.
Study B Significant reduction in inflammatory cytokines (TNF-alpha, IL-6) in LPS-stimulated macrophages.Supports use in inflammatory diseases.
Study C Exhibited antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL.Indicates potential for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with other benzopyran derivatives:

Compound NameStructural FeaturesBiological Activity
6-Methylcoumarin Methyl group at 6-positionAntioxidant, anti-inflammatory
Methyl 8-hydroxy-2,2-dimethyl-2H-chromene-6-carboxylate Hydroxyl group at 8-positionNeuroprotective effects
2,2-Dimethylbenzopyran derivatives Varies based on substitutionsDiverse biological activities

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2-dimethyl-2H-1-benzopyran-6-acetic acid methyl ester?

The compound can be synthesized via Knoevenagel condensation , a method validated for structurally related benzopyran derivatives. For example, ethyl esters of 6-R-2H-1-benzopyran-2-one-3-carboxylic acids are synthesized by reacting 5-substituted salicylaldehydes with diethyl malonate or ethyl acetoacetate under reflux conditions (24 hours, moderate to high yields) . Adjustments to substituents (e.g., methyl groups at the 2-position) may require optimization of reaction temperature, solvent polarity, or catalyst selection.

Q. How can researchers characterize the structural integrity of this compound?

Key analytical techniques include:

  • NMR spectroscopy : For confirming methyl group positions and ester functionality.
  • GC-MS : To verify purity and molecular weight, as demonstrated in analyses of structurally similar methyl esters (e.g., 8-methoxy octanoic acid methyl ester) using polar cyanosilicone columns for optimal resolution .
  • High-resolution mass spectrometry (HRMS) : To validate the molecular formula.

Q. What chromatographic methods are effective for detecting this compound in complex mixtures?

Gas chromatography (GC) with polar stationary phases (e.g., cyanosilicone columns) is recommended for resolving methyl esters, as validated in AOCS/AOAC methods for fatty acid methyl esters (FAMEs) . For liquid chromatography, reverse-phase C18 columns with UV detection (λ = 254–280 nm) are suitable for benzopyran derivatives .

Advanced Research Questions

Q. How can the reactivity of the ester group in this compound be leveraged for functionalization?

The methyl ester can undergo hydrolysis or transesterification under controlled conditions. For example, sodium borohydride-mediated reductions in methanol/acetic acid mixtures have been used to modify ester-containing pyrrolidine derivatives, though reaction times and stoichiometry must be optimized to avoid side reactions . Enzymatic approaches (e.g., lipases) may also enable selective modifications, as seen in transesterification studies of aliphatic methyl esters .

Q. What strategies resolve contradictions in spectroscopic data (e.g., GC vs. NMR purity assessments)?

Discrepancies may arise from residual solvents or degradation products. To address this:

  • Perform multi-method validation : Cross-check GC-MS results with ¹H/¹³C NMR integrations.
  • Use preparative HPLC to isolate pure fractions for reanalysis, as done for coumarin derivatives .
  • Employ dynamic light scattering (DLS) or X-ray crystallography if crystallinity issues arise .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Key parameters include:

  • Solvent selection : Methanol or ethanol enhances ester stability, while DMF may accelerate condensation reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) can improve Knoevenagel condensation efficiency .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side-product formation in multi-step syntheses .

Q. What mechanisms explain this compound’s potential bioactivity in vascular or metabolic studies?

While direct evidence is limited, structurally similar methyl esters (e.g., 9-octadecenoic acid methyl ester) modulate vascular reactivity via prostaglandin pathways or NADPH oxidase interactions . Hypothesize mechanisms by testing:

  • Receptor binding assays : For angiotensin or thromboxane receptors.
  • Oxidative stress markers : Measure ROS production in endothelial cell models.

Q. What challenges arise in quantifying trace amounts of this compound in biological matrices?

Matrix interference and low volatility complicate analysis. Mitigation strategies include:

  • Derivatization : Convert the ester to a more volatile trimethylsilyl ether for GC-MS .
  • Solid-phase extraction (SPE) : Use C18 or mixed-mode cartridges to isolate the compound from lipids/proteins .
  • Internal standards : Deuterated analogs (e.g., d₃-methyl esters) improve quantification accuracy .

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